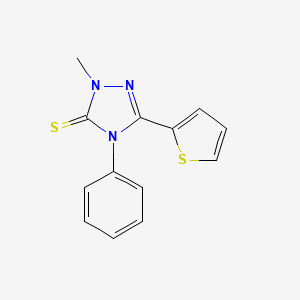

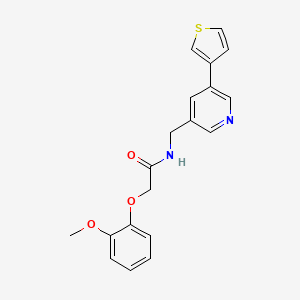

2-Méthyl-4-phényl-5-thiophène-2-yl-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit tautomerism in solution .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene and triazole derivatives can vary greatly depending on the substituents attached to the ring. For example, 1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand .

Chemical Reactions Analysis

Thiophene and triazole derivatives can undergo a variety of chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mécanisme D'action

Target of Action

It’s known that thiophene-based analogs and 1,2,4-triazole nucleus compounds have been studied extensively for their potential biological activities . They often interact as a hydrogen bond acceptor and donor at the active site of a receptor .

Mode of Action

Compounds with a thiophene ring system and 1,2,4-triazole nucleus are known to exhibit a variety of pharmacological properties . They often act by interacting with the active site of a receptor, where they can act as both a hydrogen bond acceptor and donor .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The stability metabolism of the 1,2,4-triazole nucleus acts as a major pharmacophore , which suggests that it may have good bioavailability.

Result of Action

Given the known pharmacological properties of thiophene derivatives and 1,2,4-triazole nucleus compounds , it can be inferred that the compound may have a variety of effects at the molecular and cellular level.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione is its relatively low toxicity, making it a safer compound to work with in the laboratory compared to other compounds with similar properties. However, 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several potential future directions for research on 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione. One area of interest is the development of new drugs based on the structure of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione. Researchers are also interested in exploring the potential of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the mechanism of action of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione and its potential applications in the field of cancer research.

Méthodes De Synthèse

2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione can be synthesized through a multi-step process involving the reaction of various reagents such as thiophene-2-carbaldehyde, hydrazine hydrate, and methyl isocyanate. The synthesis of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione has been optimized in recent years, leading to increased yields and purity of the compound.

Applications De Recherche Scientifique

- Les dérivés de MTT ont montré des propriétés antimicrobiennes prometteuses. Les chercheurs ont synthétisé divers analogues de MTT et évalué leur efficacité contre les bactéries et les champignons. Ces composés pourraient potentiellement servir de nouveaux agents antimicrobiens dans la lutte contre les agents pathogènes résistants aux médicaments .

- Les dérivés de MTT ont été étudiés pour leur activité antitumorale. Leur capacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose en fait des candidats intéressants pour la thérapie anticancéreuse. Les chercheurs continuent d'explorer leurs mécanismes d'action et leurs applications cliniques potentielles .

- Les molécules à base de MTT ont été étudiées comme donneurs moléculaires dans les OSC. Leurs caractéristiques optiques et électriques uniques les rendent appropriées pour une utilisation dans les dispositifs photovoltaïques organiques. Les chercheurs visent à améliorer leur efficacité et leur stabilité pour des applications énergétiques durables .

- MTT contient un cycle de thiadiazole, qui est un échafaudage polyvalent en chimie médicinale. Les chercheurs ont synthétisé des dérivés de MTT avec divers substituants et évalué leurs activités biologiques. Ces composés présentent un potentiel en tant qu'agents anti-inflammatoires, antidiabétiques et antitumoraux .

- En combinant les parties imidazole et thiazole, les dérivés de MTT offrent une structure hybride aux propriétés multiples. Ces hybrides ont été explorés pour leurs activités antifongiques, antivirales et antioxydantes. Les chercheurs visent à optimiser leurs profils pharmacologiques .

Activité Antimicrobienne

Potentiel Anticancéreux

Cellules Solaires Organiques (OSC)

Dérivés de Thiadiazole

Hybrides Imidazole-Thiazole

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-15-13(17)16(10-6-3-2-4-7-10)12(14-15)11-8-5-9-18-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHRGOKRNQCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457706.png)

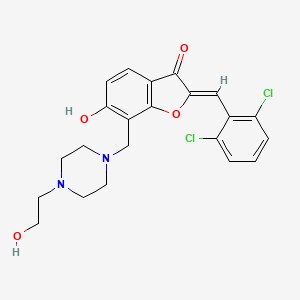

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2457709.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2457723.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2457725.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457728.png)

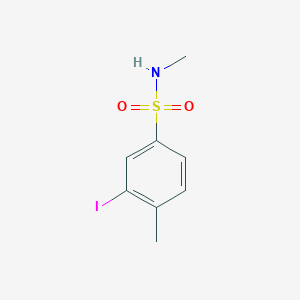

![5-Chloro-2-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2457729.png)